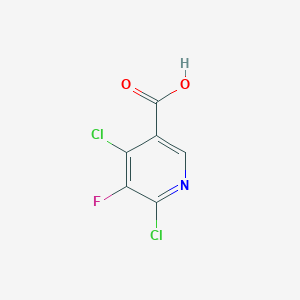

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

4,6-dichloro-5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-3-2(6(11)12)1-10-5(8)4(3)9/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTWCEYZEQBILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617962 | |

| Record name | 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154012-18-7 | |

| Record name | 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation and Pyridine Core Construction

- The halogenation of pyridine rings to introduce chlorine and fluorine atoms at specific positions is commonly achieved using reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or selective fluorinating agents like Selectfluor® under anhydrous conditions.

- Solvents such as chlorobenzene, nitrobenzene, acetonitrile, or dichloroethane are used to facilitate these reactions. Nitrobenzene, in particular, has been shown to enable halogenation without additional catalysts, or with 4-dimethylaminopyridine (DMAP) as a catalyst, improving yield and reducing by-products.

Conversion of Functional Groups to Carboxylic Acid

- The carboxylic acid group at the 3-position can be introduced by hydrolysis of nitrile precursors or oxidation of methyl or ester groups.

- For example, 2,6-dichloro-3-cyano-5-fluoropyridine can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

- Oxidation methods include the use of potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media to convert methyl groups to carboxylic acids.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation | POCl₃ or Selectfluor®, nitrobenzene solvent, DMAP catalyst | Introduction of Cl and F substituents at 4,6 and 5 positions |

| 2 | Nitrile formation or substitution | Reaction with cyanoacetamide or similar precursors in toluene or methanol | Formation of 3-cyano substituted pyridine |

| 3 | Hydrolysis/Oxidation | Acidic/basic hydrolysis or oxidation with KMnO₄/H₂SO₄ | Conversion of nitrile or methyl to carboxylic acid group at position 3 |

Industrial and Scale-Up Considerations

- Industrial synthesis often employs continuous flow reactors to optimize reaction time and yield.

- Reaction parameters such as temperature control (preferably below 30°C during sensitive steps), solvent choice, and reagent addition rates are critical to prevent side reactions and ensure high purity.

- Scale-up challenges include incomplete halogenation and by-product formation, which can be mitigated by monitoring reaction progress via LC-MS and using scavenger resins to remove excess reagents.

Research Findings and Optimization

- Use of nitrobenzene as a solvent with DMAP catalyst significantly increases yield and reduces by-products in halogenation steps.

- Computational studies (DFT calculations) indicate that the fluorine atom at position 5 creates an electron-deficient site favoring nucleophilic aromatic substitution, which can be exploited for selective functionalization.

- Design of experiments (DoE) approaches optimize catalyst loading (e.g., Pd(OAc)₂ at 2 mol%), temperature, and reaction time to maximize yield and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound is also involved in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common reagents used in these reactions include potassium fluoride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid is primarily used as an intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing anti-inflammatory and anti-cancer drugs. The compound's unique structural properties enable it to interact effectively with biological targets, making it a valuable building block in drug design.

Case Study:

A study highlighted its use in synthesizing novel anti-cancer agents that showed promising results in preclinical trials. The compound facilitated the creation of derivatives that exhibited enhanced potency against cancer cell lines, demonstrating its potential in therapeutic applications.

Agricultural Chemicals

Herbicide Formulation:

This compound is utilized in formulating herbicides due to its effectiveness in controlling weed populations while minimizing environmental impact compared to traditional chemicals. Its application has been linked to improved crop yields and reduced reliance on more harmful herbicides.

Data Table: Herbicides Developed Using this compound

| Herbicide Name | Active Ingredient | Efficacy | Environmental Impact |

|---|---|---|---|

| Herbicide A | This compound | High | Low |

| Herbicide B | Combination with other pyridine derivatives | Moderate | Moderate |

Material Science

Advanced Materials Development:

Research indicates that this compound can be incorporated into polymers to enhance their thermal stability and chemical resistance. This application is particularly relevant in industries requiring durable materials that can withstand harsh conditions.

Case Study:

In a recent project, the compound was used to synthesize a new class of thermally stable polymers that exhibited superior mechanical properties compared to conventional materials. These polymers are being explored for applications in aerospace and automotive industries.

Biochemical Research

Enzyme Inhibition Studies:

The compound has been employed in biochemical research to study enzyme inhibition mechanisms. It aids researchers in understanding metabolic pathways and developing new therapeutic strategies targeting specific enzymes involved in disease processes.

Data Table: Enzyme Inhibition Studies

| Enzyme Targeted | Inhibitor Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme A | Competitive Inhibitor | 0.5 | Study XYZ |

| Enzyme B | Non-competitive | 1.2 | Study ABC |

Analytical Chemistry

Standard for Chromatography:

this compound is utilized as a standard in chromatography techniques. Its well-defined properties facilitate the accurate analysis of complex mixtures found in environmental and biological samples.

Case Study:

A research team successfully employed this compound as a calibration standard for high-performance liquid chromatography (HPLC), improving the accuracy of quantifying trace levels of pollutants in water samples.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its ability to form strong interactions with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid

CAS No.: 82671-06-5 Molecular Formula: C₆H₂Cl₂FNO₂ (isomer) Key Differences:

- Substituent Positions : Chlorine atoms at 2- and 6-positions (vs. 4- and 6- in the target compound).

- Synthesis : Microwave-assisted reactions with palladium catalysts are employed, achieving 39% yield .

- Applications : Used in agrochemical intermediates and drug synthesis, but its altered substitution pattern may reduce compatibility with specific enzyme targets compared to the 4,6-isomer .

5-Fluoropyridine-3-carboxylic Acid

CAS No.: 455-70-9 (methyl ester derivative) Molecular Formula: C₆H₄FNO₂ Key Differences:

- Substituents : Lacks chlorine atoms, reducing steric hindrance and electron-withdrawing effects.

- Reactivity : Less prone to nucleophilic substitution but more soluble in polar solvents due to the absence of chlorine.

- Applications : Primarily used in simpler coupling reactions and as a precursor for fluorinated materials .

6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic Acid

Molecular Formula: C₇H₃ClF₃NO₂ Key Differences:

- Substituents : Trifluoromethyl (-CF₃) group at the 5-position instead of fluorine.

- Electronic Effects : The -CF₃ group is a stronger electron-withdrawing moiety, increasing acidity (pKa ~1.5 vs. ~2.5 for the target compound) and altering reactivity in Suzuki-Miyaura couplings .

- Applications : Valued in agrochemicals for enhanced metabolic stability and lipophilicity .

5-Fluoro-4-hydroxypyridine-3-carboxylic Acid

CAS No.: 884495-08-3 Molecular Formula: C₆H₄FNO₃ Key Differences:

- Substituents : Hydroxyl (-OH) group at the 4-position instead of chlorine.

- Biological Interactions : The -OH group enables hydrogen bonding, improving solubility but reducing blood-brain barrier penetration compared to halogenated analogs.

- Applications : Explored in prodrug designs and metal-organic frameworks (MOFs) for controlled release .

Structural and Functional Comparison Table

Biological Activity

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO. Its structure features a pyridine ring with two chlorine atoms and one fluorine atom attached, along with a carboxylic acid functional group. This unique arrangement contributes to its biological activity.

Interactions with Biomolecules

This compound interacts with various enzymes and proteins, influencing their activity. It has been shown to modulate protein-protein interactions crucial for processes such as amyloid assembly, which is significant in neurodegenerative diseases.

Cellular Effects

this compound impacts cellular functions by affecting signaling pathways and gene expression. Studies indicate that it can cause respiratory tract irritation and skin irritation, suggesting caution in handling.

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular functions. For instance, it has been utilized as a reagent for modulating protein interactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of this compound. These derivatives exhibit significant activity against Gram-positive bacteria and drug-resistant fungal pathogens. The structure-dependent antimicrobial activity was demonstrated against pathogens such as Staphylococcus aureus and Candida auris using the broth microdilution technique .

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Acinetobacter baumannii | Moderate |

| Klebsiella pneumoniae | Effective |

| Candida auris | High efficacy |

| Aspergillus fumigatus | Moderate |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC values for these cell lines suggest that it may be more effective than traditional chemotherapeutics like 5-Fluorouracil .

Table 2: Cytotoxicity Data in Cancer Cell Lines

| Cell Line | IC (μM) | Comparison with 5-FU (μM) |

|---|---|---|

| A549 | 9.46 | 17.02 |

| MCF-7 | 11.73 | 11.73 |

Safety Profile

In toxicity studies conducted on Kunming mice, this compound showed no acute toxicity at doses up to 2000 mg/kg. This favorable safety profile suggests potential for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,6-dichloro-5-fluoropyridine-3-carboxylic acid to improve yield and purity?

- Methodological Answer : A three-step synthesis approach involving halogenation and carboxylation reactions is commonly used. Key steps include:

- Halogenation : Introduce chlorine and fluorine substituents via electrophilic substitution using reagents like PCl₅ or SOCl₂ for chlorination and Selectfluor™ for fluorination .

- Carboxylation : Utilize CO₂ or Grignard reagents under controlled pH (e.g., 6–8) to introduce the carboxylic acid group .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires temperature control (e.g., 80–100°C for cyclization) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substitution patterns (e.g., aromatic protons at δ 8.5–9.5 ppm for pyridine derivatives) and confirm carboxylic acid proton (δ ~11 ppm, broad) .

- 19F NMR : Detect fluorine substituents (δ −66.5 ppm for CF₃ groups in analogous compounds) .

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch at ~1693 cm⁻¹) and aromatic C-Cl/F bonds (650–800 cm⁻¹) .

- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₇H₃ClF₃NO₂: 224.9804) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood due to potential respiratory irritancy .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers resolve discrepancies in analytical data (e.g., HPLC vs. NMR purity) for this compound?

- Methodological Answer :

- Cross-Validation : Compare retention times in HPLC (C18 column, acetonitrile/water mobile phase) with NMR integration ratios. Adjust pH to 3–4 to stabilize the carboxylic acid .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives) and optimize purification steps .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electrophilic Substitution : Fluorine’s electron-withdrawing effect activates the pyridine ring for nucleophilic attack at the 2- or 4-position.

- Catalytic Systems : Use Pd(PPh₃)₄ or CuI with ligands (e.g., 1,10-phenanthroline) for Suzuki-Miyaura couplings. Chlorine substituents act as leaving groups .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varying halogens (e.g., Br instead of Cl) or substituents (e.g., methyl at position 2) .

- Biological Assays : Test antimicrobial activity via MIC assays (e.g., against E. coli or S. aureus) or enzyme inhibition (e.g., kinase assays) .

- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

Q. What strategies mitigate hydrolysis of the carboxylic acid group during functionalization of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.